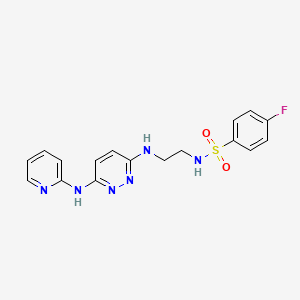
4-fluoro-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17FN6O2S and its molecular weight is 388.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-Fluoro-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound’s biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H17FN6O2S, with a molecular weight of 388.4 g/mol. The structure features a sulfonamide group, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H17FN6O2S |
| Molecular Weight | 388.4 g/mol |
| CAS Number | 1021114-97-5 |
The compound's mechanism of action primarily involves the inhibition of specific enzymes and receptors associated with cancer cell proliferation. It is believed to interact with cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of these kinases can lead to reduced cell division and increased apoptosis in malignant cells.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays using various cancer cell lines revealed the following:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | Induces apoptosis through CDK inhibition |
| MCF7 (Breast Cancer) | 4.5 | Strong inhibitory effect on cell proliferation |
| HeLa (Cervical Cancer) | 6.0 | Alters cell cycle progression |
The compound was shown to induce apoptosis in these cell lines by activating caspase pathways and inhibiting cell cycle progression at the G1/S checkpoint.
Anti-inflammatory Effects
In addition to its antitumor properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It was tested in lipopolysaccharide (LPS)-induced inflammation assays, showing a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Case Study on A549 Cell Line : A study conducted by Zhang et al. (2023) found that treatment with the compound led to a significant decrease in viability of A549 cells after 48 hours, with an observed IC50 of 5 µM. The study concluded that the compound effectively triggers apoptotic pathways.
- MCF7 Cell Line Analysis : Research by Liu et al. (2023) indicated that MCF7 cells treated with the compound exhibited a marked reduction in proliferation rates and increased levels of p21, suggesting effective CDK inhibition.
Propriétés
IUPAC Name |
4-fluoro-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O2S/c18-13-4-6-14(7-5-13)27(25,26)21-12-11-20-16-8-9-17(24-23-16)22-15-3-1-2-10-19-15/h1-10,21H,11-12H2,(H,20,23)(H,19,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXFPQFAEUYZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NN=C(C=C2)NCCNS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













